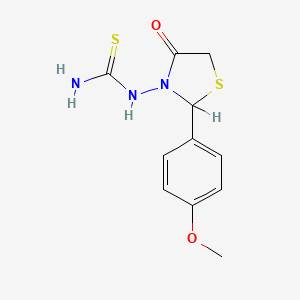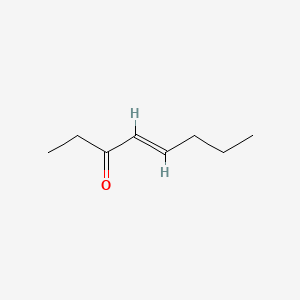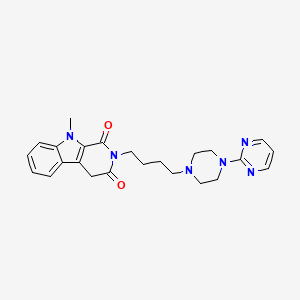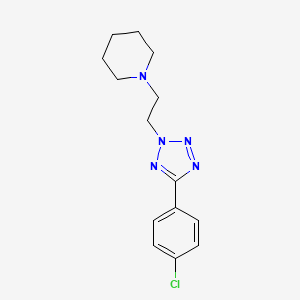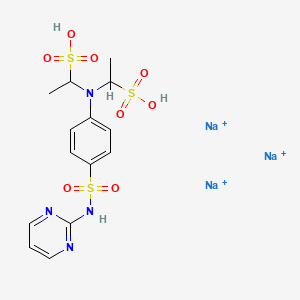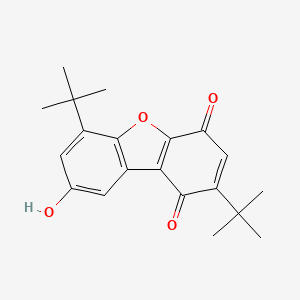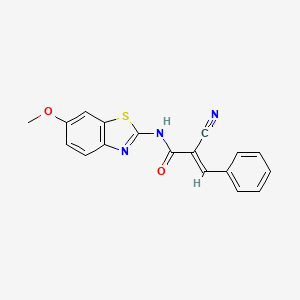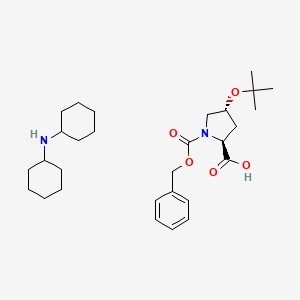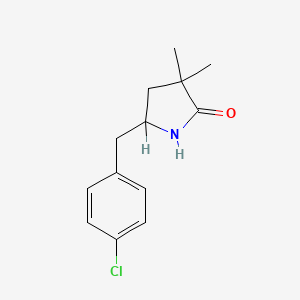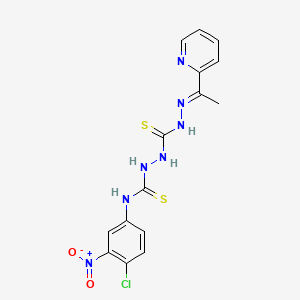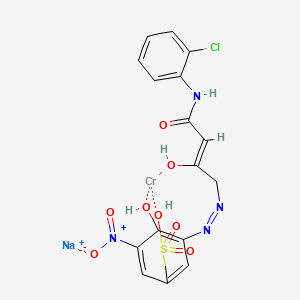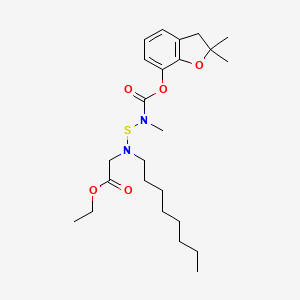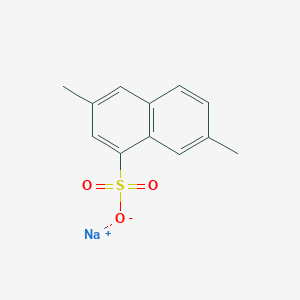
Sodium 3,7-dimethyl-1-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,7-dimethyl-1-naphthalenesulfonate is a chemical compound with the molecular formula C12H11O3S.Na. It is a derivative of naphthalenesulfonic acid, where the naphthalene ring is substituted with methyl groups at the 3 and 7 positions. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,7-dimethyl-1-naphthalenesulfonate typically involves the sulfonation of 3,7-dimethylnaphthalene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but is optimized for large-scale output. The sulfonation reaction is conducted in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,7-dimethyl-1-naphthalenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinic acids or sulfides .
Scientific Research Applications
Sodium 3,7-dimethyl-1-naphthalenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 3,7-dimethyl-1-naphthalenesulfonate exerts its effects varies depending on its application. In biochemical assays, it may interact with specific proteins or enzymes, altering their activity. In industrial applications, its role as a dispersant helps to stabilize suspensions and prevent aggregation of particles .
Molecular Targets and Pathways: The molecular targets and pathways involved in its action are specific to the context of its use. For example, in drug delivery, it may target cellular membranes to facilitate the transport of therapeutic agents .
Comparison with Similar Compounds
Sodium 3,7-dimethyl-1-naphthalenesulfonate can be compared with other naphthalenesulfonates, such as:
- Sodium 1-naphthalenesulfonate
- Sodium 2-naphthalenesulfonate
- Sodium 6,8-dimethyl-1-naphthalenesulfonate
Uniqueness: The unique substitution pattern of this compound imparts distinct chemical properties, such as solubility and reactivity, which can be advantageous in specific applications .
Properties
CAS No. |
861802-36-0 |
|---|---|
Molecular Formula |
C12H11NaO3S |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
sodium;3,7-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-8-3-4-10-5-9(2)7-12(11(10)6-8)16(13,14)15;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
ZDLGDUOCAJRZRN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


